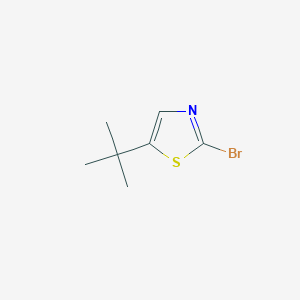

2-Bromo-5-(tert-butyl)thiazole

Description

Properties

IUPAC Name |

2-bromo-5-tert-butyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYAUHBDNAUDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22275-17-8 | |

| Record name | 2-bromo-5-tert-butyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 2 Bromo 5 Tert Butyl Thiazole

Cross-Coupling Reactions Leveraging the C-Br Bond

The carbon-bromine bond at the C-2 position of 2-Bromo-5-(tert-butyl)thiazole is a key functional handle for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon (C-C) and carbon-heteroatom bonds. The electron-deficient nature of the thiazole (B1198619) ring enhances the susceptibility of the C-2 position to oxidative addition, a critical step in the catalytic cycle of these reactions. researchgate.net

Palladium-Catalyzed C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogira, Stille, Negishi)

This compound readily participates in several types of palladium-catalyzed C-C bond-forming reactions, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction couples the bromothiazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org It is a widely used method due to the stability and low toxicity of the boron reagents. organic-chemistry.orgnih.gov This approach has been successfully applied to synthesize various 2-aryl- and 2-vinyl-5-(tert-butyl)thiazoles.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. nih.govthieme-connect.de This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov Copper-free conditions have also been developed, broadening the reaction's applicability. nih.govresearchgate.net

Stille Coupling: In the Stille coupling, an organotin compound (stannane) is used as the coupling partner. organic-chemistry.orgnih.gov While effective, the toxicity of the tin reagents and byproducts is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction employs an organozinc reagent to couple with the bromothiazole. nih.govorganic-chemistry.org Negishi couplings are known for their high yields and functional group tolerance. researchgate.netorganic-chemistry.org The bromine atom at the C-2 position of bromothiazoles is generally more susceptible to oxidative addition than bromine at other positions, allowing for regioselective couplings. researchgate.net

Mechanism and Scope of Diverse Cross-Coupling Partners

The general mechanism for these palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle. nih.govwikipedia.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. nih.govwikipedia.org

Transmetalation: The organic group from the coupling partner (e.g., organoboron, organozinc, organotin, or a copper acetylide) is transferred to the palladium center, displacing the bromide. nih.govwikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. nih.govwikipedia.org

The scope of these reactions is broad, enabling the introduction of various functionalities at the C-2 position. A diverse range of aryl, heteroaryl, vinyl, and alkynyl groups can be installed, making this a powerful tool for generating libraries of substituted thiazoles for applications in medicinal chemistry and materials science. nih.govnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 2-Aryl-5-(tert-butyl)thiazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 2-Alkynyl-5-(tert-butyl)thiazole |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Substituted-5-(tert-butyl)thiazole |

| Negishi | Organozinc halide | Pd(PPh₃)₄ | 2-Substituted-5-(tert-butyl)thiazole |

Nucleophilic Aromatic Substitution on the Thiazole Ring

The electron-withdrawing nature of the nitrogen and sulfur heteroatoms makes the thiazole ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the halogenated positions.

Direct Displacement of the Bromine Atom at C-2 and C-5

The bromine atom on the thiazole ring can be displaced by a variety of nucleophiles. In the case of 2-Bromo-5-nitrothiazole, reactions with weakly basic secondary aliphatic amines lead to the expected 2-amino product through nucleophilic substitution of the bromine. chemicalbook.com This reactivity is a common feature of halothiazoles, where the halogen acts as a leaving group in the presence of a suitable nucleophile. researchgate.netmdpi.com

Reactivity Differences Based on Substitution Pattern

The position of the bromine atom on the thiazole ring significantly influences its reactivity towards nucleophiles and organometallic reagents. The C-2 position is generally considered the most electrophilic site in the thiazole ring due to the inductive effects of both adjacent heteroatoms. Consequently, a bromine atom at C-2 is typically more reactive towards nucleophilic attack and oxidative addition in cross-coupling reactions than a bromine atom at C-5. researchgate.netrsc.org

Studies on polyhalogenated thiazoles have shown that the bromine atom at the 5-position is the most reactive towards halogen-metal exchange with reagents like n-butyllithium. rsc.org However, for nucleophilic aromatic substitution, the reactivity can be influenced by the activating groups present on the ring. For instance, in 5-bromo-2-nitrothiazole, reaction with amines can yield a mixture of the expected 5-amino product and a rearranged 2-amino-5-nitrothiazole, indicating a more complex reactivity pattern. chemicalbook.com

Organometallic Reactivity Beyond Halogen-Metal Exchange

Beyond serving as an electrophile in coupling reactions, this compound can be transformed into a potent nucleophile through halogen-metal exchange. wikipedia.org This reaction typically involves treating the bromothiazole with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. growingscience.comias.ac.intcnj.edu This process generates a 2-lithio-5-(tert-butyl)thiazole intermediate.

This organolithium species is a powerful synthetic tool that can react with a wide range of electrophiles to introduce new functional groups at the C-2 position. growingscience.comresearchgate.netresearchgate.net For example, quenching the lithiated intermediate with carbon dioxide provides a straightforward route to thiazole-2-carboxylic acids. researchgate.net Similarly, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, and reaction with alkyl halides can introduce alkyl chains. researchgate.net This two-step sequence of halogen-metal exchange followed by electrophilic trapping significantly expands the synthetic utility of the parent bromothiazole. growingscience.comresearchgate.net

| Reagent Sequence | Electrophile (E+) | Product Functional Group at C-2 |

|---|---|---|

| 1. n-BuLi or t-BuLi 2. CO₂ | Carbon Dioxide | -COOH (Carboxylic Acid) |

| 1. n-BuLi or t-BuLi 2. R-CHO | Aldehyde | -CH(OH)R (Secondary Alcohol) |

| 1. n-BuLi or t-BuLi 2. R₂C=O | Ketone | -C(OH)R₂ (Tertiary Alcohol) |

| 1. n-BuLi or t-BuLi 2. DMF | Dimethylformamide | -CHO (Aldehyde) |

Generation of Thiazolyl Anions and Their Reactions with Electrophiles

The bromine atom at the C2 position of this compound is susceptible to metal-halogen exchange, providing a convenient route to the corresponding 2-thiazolyl anion. This nucleophilic intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C2 position.

Treatment of 2-bromothiazoles with strong bases, such as organolithium reagents, at low temperatures leads to the formation of 2-lithiothiazoles. For instance, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with lithium diisopropylamide (LDA) occurs at the C5 position. However, using t-butyllithium can lead to simultaneous lithiation at both the C2 (via bromine-lithium exchange) and C5 positions. growingscience.com This highlights the importance of the choice of base and reaction conditions in controlling the regioselectivity of deprotonation.

Once generated, the 2-lithiated-5-(tert-butyl)thiazole can react with a range of electrophiles. While specific examples for the 5-tert-butyl substituted compound are not extensively documented in the reviewed literature, by analogy with other 2-lithiothiazoles, it is expected to react with:

Carbonyl compounds: Aldehydes and ketones would yield the corresponding secondary and tertiary alcohols.

Silyl (B83357) halides: Reagents like trimethylsilyl (B98337) chloride would introduce a silyl group, useful for subsequent transformations.

Alkyl halides: Introduction of alkyl chains, although this can sometimes be less efficient with organolithium reagents.

Carbon dioxide: Carboxylation to afford the corresponding 2-carboxylic acid.

The bulky tert-butyl group at the C5 position is likely to exert a significant steric influence on these reactions, potentially affecting the approach of the electrophile and the conformation of the transition state.

Stereoselective Transformations Induced by the tert-Butyl Group

The tert-butyl group is a well-known sterically demanding substituent that can play a crucial role in directing the stereochemical outcome of reactions. Its significant steric bulk can effectively block one face of a molecule, forcing an incoming reagent to approach from the less hindered side, thus inducing stereoselectivity. rsc.org In the context of this compound, this steric hindrance can be exploited to achieve asymmetric induction in reactions involving the thiazole ring or adjacent functional groups.

While specific examples of stereoselective transformations directly induced by the tert-butyl group on the this compound scaffold are not prevalent in the surveyed literature, the principle of using bulky substituents to control stereochemistry is well-established in heterocyclic chemistry. For instance, chiral auxiliaries containing tert-butylsulfinyl groups have been shown to be highly effective in asymmetric synthesis. acs.orgresearchgate.netacs.org

In a hypothetical scenario, if a chiral center were introduced at the C4 position or on a substituent at the C2 position of 5-(tert-butyl)thiazole, the tert-butyl group would be expected to influence the diastereoselectivity of subsequent reactions. For example, in an aldol (B89426) reaction involving a C4-formyl-5-(tert-butyl)thiazole, the tert-butyl group could favor the formation of one diastereomer over the other by dictating the facial selectivity of the enolate attack on an aldehyde.

Halogen Dance Reactions in Thiazole Systems

Base-Induced Intramolecular and Intermolecular Halogen Migrations

The halogen dance reaction is typically initiated by deprotonation of the heteroaromatic ring by a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to generate a carbanionic intermediate. jst.go.jpresearchgate.net This is followed by a series of halogen-metal exchange steps that result in the migration of the halogen. researchgate.net

In the context of this compound, treatment with a strong base could potentially lead to deprotonation at the C4 position, the most acidic proton on the thiazole ring. The resulting anion could then initiate an intramolecular halogen migration, potentially leading to the formation of 4-bromo-5-(tert-butyl)thiazole. However, the success of such a rearrangement would depend on the relative stability of the anionic intermediates and the transition states involved.

Recent studies on dihalogenated bithiazole systems have demonstrated long-range, intermolecular halogen dance reactions, where a bromine atom migrates from one thiazole ring to another upon treatment with LiHMDS. jst.go.jpresearchgate.net This suggests that both intramolecular and intermolecular pathways are plausible for halogen migrations in thiazole derivatives.

Mechanistic Insights into Regioselective Halogen Translocation

The mechanism of the halogen dance reaction is believed to proceed through a cascade of metal-halogen exchange reactions. researchgate.net The initial deprotonation generates a carbanion, which can then abstract a halogen from another molecule of the starting material or from a different position on the same molecule. This process generates a new carbanion and a dihalogenated species. The reaction is driven by the formation of a more stable carbanion. researchgate.net

In the case of this compound, deprotonation at C4 would generate a thiazolyl anion. The regioselectivity of any subsequent halogen migration would be dictated by the relative stabilities of the possible anionic intermediates. The electron-donating nature of the tert-butyl group at C5 would slightly destabilize an adjacent anion at C4, which might influence the equilibrium and the final product distribution of a potential halogen dance reaction. Computational studies on bromothiophenes have proposed the involvement of bromo-bridged transition states in both isomerization and disproportionation pathways. researchgate.net Similar mechanistic principles would apply to substituted bromothiazoles.

Chemo- and Regioselective Transformations of the Thiazole Core

The this compound scaffold offers multiple sites for chemical modification, making chemo- and regioselectivity key considerations in its functionalization. The C2-bromo bond is a prime site for cross-coupling reactions, while the C4-H bond presents an opportunity for C-H activation.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. nih.govnih.govnih.govmdpi.com this compound is an excellent candidate for these reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl groups at the C2 position.

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid or ester | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 2-Aryl/Heteroaryl-5-(tert-butyl)thiazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | 2-Alkynyl-5-(tert-butyl)thiazole |

| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 2-Alkenyl-5-(tert-butyl)thiazole |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | 2-Amino-5-(tert-butyl)thiazole |

The chemoselectivity of these reactions is generally high, with the C-Br bond being significantly more reactive than the C-H bonds of the thiazole ring under typical cross-coupling conditions.

Furthermore, the regioselective functionalization of the C4 position in the presence of the C2-bromo and C5-tert-butyl groups is a synthetic challenge. Direct C-H activation strategies could potentially offer a route to functionalize this position. rsc.orgmdpi.comrsc.orgnih.gov The directing ability of the thiazole nitrogen and the steric and electronic influence of the existing substituents would play a critical role in determining the regioselectivity of such transformations. For instance, iridium-catalyzed C-H borylation has been shown to be effective for the regioselective functionalization of 2,1,3-benzothiadiazole, suggesting that similar strategies could be applied to substituted thiazoles. nih.gov

Role As a Synthetic Building Block in Complex Molecular Architectures

Construction of Advanced Polysubstituted Thiazole (B1198619) Derivatives

The 2-bromo functionality is paramount for the elaboration of the thiazole core into more complex, polysubstituted derivatives. This transformation is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond enables facile participation in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, providing access to a vast chemical space. For instance, Suzuki coupling with various aryl or heteroaryl boronic acids or esters allows for the synthesis of 2-aryl- or 2-heteroaryl-5-(tert-butyl)thiazoles.

Another powerful technique is the halogen-metal exchange reaction. researchgate.net Treatment of 2-bromo-5-(tert-butyl)thiazole with a strong base like n-butyllithium at low temperatures generates a highly reactive 2-lithiothiazole intermediate. This nucleophilic species can then be quenched with a wide range of electrophiles—such as aldehydes, ketones, alkyl halides, or carbon dioxide—to install diverse functional groups at the 2-position, leading to the formation of alcohols, alkylated thiazoles, or thiazole-2-carboxylic acids, respectively. researchgate.net These methods are foundational for creating libraries of thiazole compounds for various applications.

Table 1: Key Reactions for Synthesizing Polysubstituted Thiazole Derivatives

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-5-(tert-butyl)thiazole |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-5-(tert-butyl)thiazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 2-Alkynyl-5-(tert-butyl)thiazole |

Synthesis of Thiazole-Containing Macrocyclic Systems and Oligomers

Thiazole and thiazoline (B8809763) rings are privileged structures found in numerous biologically active natural products and are increasingly incorporated into synthetic macrocycles for drug discovery. nih.gov These macrocyclic peptides often exhibit enhanced bioactivity, stability, and cell permeability. nih.gov this compound can serve as a key component in the synthesis of such complex architectures.

Utilization in the Design and Synthesis of Ligands for Catalytic Processes

The thiazole nucleus is an important scaffold for the design of ligands used in transition-metal catalysis. The nitrogen atom of the thiazole ring can act as a coordinating site for a metal center. By functionalizing the 2-position of this compound, chemists can create multidentate ligands with tailored electronic and steric properties. For example, reaction with a phosphine-containing nucleophile or a cross-coupling reaction to introduce a pyridine (B92270) or imidazole (B134444) ring can yield bidentate (N,P or N,N) ligands.

These ligands can form stable complexes with metals like palladium, rhodium, or iridium, which are active catalysts for a variety of organic transformations. The tert-butyl group at the 5-position exerts a significant steric and electronic influence on the metal center. This bulk can create a specific coordination environment that enhances the selectivity (e.g., regioselectivity or enantioselectivity) of a catalytic reaction. Furthermore, thiazolium salts, which can be prepared from thiazoles, are precursors to N-heterocyclic carbenes (NHCs), a class of highly effective ligands for catalysis. researchgate.net

Incorporation into Organic Semiconducting Materials and Optoelectronic Frameworks

Thiazole is considered an electron-deficient heterocycle, making it a valuable building block for n-type and ambipolar organic semiconducting materials used in organic electronics. researchgate.net Over the past two decades, thiazole-based materials have been successfully incorporated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

This compound is an ideal precursor for synthesizing conjugated polymers and small molecules for these applications. The 2-bromo position is a key reactive site for polymerization reactions, such as Stille or Suzuki polycondensation, where it is coupled with other aromatic or heteroaromatic units to build the conjugated backbone of the semiconductor.

The tert-butyl substituent is particularly advantageous in this context. Research on organic semiconductors has shown that incorporating tert-butyl groups significantly improves the solubility of the materials, which is crucial for solution-based processing techniques like spin-coating or inkjet printing. mdpi.com Moreover, these bulky groups can influence the solid-state packing of the molecules, preventing strong π-π stacking in some cases, which can be beneficial for the stability and performance of transistor devices. mdpi.com Thiazole-based polymers have been shown to enable high open-circuit voltages in polymer solar cells.

Table 2: Examples of Thiazole-Containing Scaffolds in Organic Electronics

| Material Class | Core Unit | Potential Application | Reference |

|---|---|---|---|

| Small Molecule | Thiazolothiazole | Organic Solar Cells | semanticscholar.org |

| Polymer | Bithiazole | Organic Field-Effect Transistors | researchgate.net |

Precursor to Structurally Diverse Heterocyclic Scaffolds

Beyond its direct use in coupling reactions, this compound is a precursor to a multitude of other structurally diverse heterocyclic systems. The versatile carbon-bromine bond can be transformed into other functional groups, which then serve as handles for subsequent ring-forming reactions. For example, the 2-lithiated intermediate can react with nitriles to form intermediates that can be cyclized to yield fused heterocyclic systems.

Furthermore, the 2-bromo position allows for the construction of linked bi-heterocyclic and multi-heterocyclic scaffolds. nih.gov For instance, a Suzuki or Stille coupling reaction with another halogenated heterocycle (like a bromo-pyridine or bromo-thiophene) that has been converted to its boronic ester or stannane (B1208499) derivative can yield a thiazole-pyridine or thiazole-thiophene structure. These hybrid molecules often exhibit unique photophysical or biological properties that are a combination of their constituent parts. acs.org The synthesis of bis-thiazoles linked to cores like quinoxaline (B1680401) or thienothiophene has been reported, demonstrating the power of using bromo-heterocycles as starting points for complex molecular designs. nih.gov

Computational and Theoretical Investigations of 2 Bromo 5 Tert Butyl Thiazole and Thiazole Analogs

Quantum Chemical Methodologies (DFT, MP2, etc.)

Quantum chemical methodologies, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are foundational to the computational study of thiazole (B1198619) derivatives. researchgate.netnih.gov DFT methods, such as the popular B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting the electronic properties of heterocyclic systems. researchgate.netresearchgate.net These methods are employed to calculate a wide range of molecular properties, from geometry to spectroscopic signatures. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2-Bromo-5-(tert-butyl)thiazole, the thiazole ring is expected to be largely planar, a characteristic feature of aromatic heterocycles that exhibit significant pi-electron delocalization. wikipedia.org

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. The primary focus for this compound would be the rotation of the tert-butyl group. While the thiazole ring itself is rigid, the orientation of the methyl groups on the tert-butyl substituent can lead to different conformers. researchgate.net Theoretical studies on similar substituted thiazoles have shown that these molecules tend to adopt stable, semi-extended conformations. nih.gov DFT calculations can map the potential energy surface associated with the rotation of the C-C bond between the thiazole ring and the tert-butyl group, identifying the global minimum energy conformer and the energy barriers between different rotational states.

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-311G(d,p) level) Note: These are representative values based on calculations of similar thiazole structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-Br | 1.89 Å |

| C5-C(tert-butyl) | 1.52 Å | |

| S1-C2 | 1.73 Å | |

| N3-C2 | 1.37 Å | |

| C4-C5 | 1.36 Å | |

| Bond Angles | S1-C2-N3 | 115.0° |

| C2-N3-C4 | 110.0° | |

| N3-C4-C5 | 116.0° | |

| C4-C5-S1 | 112.0° | |

| Dihedral Angle | N3-C2-S1-C5 | ~0.0° (Planar Ring) |

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. asianpubs.orgatlantis-press.com A smaller gap suggests the molecule is more reactive. asianpubs.org

For this compound, the HOMO is expected to be distributed over the electron-rich thiazole ring, particularly the sulfur atom and the C4=C5 double bond. The LUMO, conversely, would likely be localized around the more electronegative regions and the C-Br bond, indicating its role as an electron-accepting site. mdpi.com

Charge distribution analysis provides insight into the polarity and electrostatic potential of the molecule. The nitrogen atom in the thiazole ring is typically a site of negative charge, while the carbon atom bonded to bromine (C2) is rendered electron-deficient and thus electrophilic. asianpubs.orgpharmaguideline.com This distribution is key to understanding intermolecular interactions and reaction mechanisms.

Table 2: Calculated Electronic Properties for this compound Note: Values are illustrative and based on general trends for substituted thiazoles.

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com Comparing calculated shifts with experimental data is a powerful method for confirming molecular structure. frontiersin.org For this compound, calculations would predict a characteristic downfield shift for the C2 carbon due to the attached bromine and nitrogen atoms, while the tert-butyl protons would appear as a distinct singlet in the ¹H NMR spectrum. mdpi.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the stretching, bending, and other motions of the atoms in a molecule. DFT calculations can predict these frequencies with good accuracy, aiding in the assignment of experimental IR bands. researchgate.netresearchgate.net Key predicted vibrations for this compound would include C=N and C=C stretching modes characteristic of the thiazole ring, C-H stretching from the tert-butyl group, and a C-Br stretching frequency at a lower wavenumber. mdpi.commdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. These calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, typically π → π* transitions within the aromatic thiazole system. dergipark.org.tr

Reactivity Descriptors and Reaction Mechanism Elucidation

Computational methods are essential for predicting how a molecule will react. By calculating various reactivity descriptors, scientists can identify the most likely sites for electrophilic and nucleophilic attack and understand the energetic feasibility of different reaction pathways.

Calculation of Fukui Functions and Electrophilic/Nucleophilic Sites

The Fukui function, f(r), is a concept derived from DFT that describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It is a powerful tool for identifying the most reactive sites within a molecule. komorowski.edu.plresearchgate.net

For nucleophilic attack (attack by an electron-rich species): The relevant Fukui function (f⁺) highlights regions where an added electron is most stabilized.

For electrophilic attack (attack by an electron-poor species): The relevant Fukui function (f⁻) indicates regions from which an electron is most easily removed.

In thiazole and its derivatives, calculated pi-electron density and Fukui functions generally mark the C5 position as the primary site for electrophilic substitution. wikipedia.orgresearchgate.net However, the C2 position is known to be susceptible to nucleophilic attack due to its electron-deficient nature, a characteristic enhanced by the adjacent electronegative nitrogen atom and the bromine substituent in this compound. pharmaguideline.comias.ac.in The nitrogen atom (N3) is typically the site of protonation. researchgate.net

Bond Dissociation Energies and Thermodynamic Stability Profiles

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it into two radical fragments). libretexts.org Calculating BDEs is crucial for understanding reaction mechanisms, particularly those involving radical intermediates or predicting the stability of molecules under thermal stress. For this compound, the C2-Br bond is of particular interest. Computational studies on halo-heterocycles show that the C-Br bond is significantly weaker than C-H or C-C bonds, making it a likely site for cleavage in cross-coupling reactions or photolysis. nih.gov

Thermodynamic stability profiles can be generated by calculating the heats of formation and Gibbs free energies for the molecule and its potential isomers or reaction products. These calculations help determine the relative stability of different compounds and the thermodynamic driving force for a proposed reaction. asianpubs.org

Table 3: Predicted Bond Dissociation Energies (BDEs) for Key Bonds Note: These values are estimations based on general data for similar chemical environments. ucsb.edu

| Bond | Predicted BDE (kcal/mol) | Implication |

| C2-Br | ~70-75 | Relatively weak; susceptible to cleavage in cross-coupling or radical reactions. |

| C5-C(tert-butyl) | ~95-100 | Strong C-C single bond; requires significant energy to break. |

| Ring C-H | ~110-115 | Strong bond; not easily cleaved under typical conditions. |

Activation Energy Barriers and Transition State Characterization for Key Reactions

The computational investigation of reaction mechanisms involving this compound and its analogs necessitates a thorough understanding of the activation energy barriers and the characterization of transition states. These parameters are fundamental in predicting the kinetics and feasibility of chemical transformations.

Activation energy (Ea) represents the minimum energy required for a reaction to occur. wikipedia.org Computationally, it is determined by locating the transition state (TS) on the potential energy surface (PES), which is a first-order saddle point connecting reactants and products. wikipedia.org The energy difference between the transition state and the reactants defines the activation energy barrier. Various quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model these complex energy landscapes.

For thiazole derivatives, several key reactions are of interest, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. The reactivity and regioselectivity of these reactions are dictated by the electronic and steric properties of the substituents on the thiazole ring.

Key Computational Approaches:

Transition State Theory (TST): This theory provides a framework for calculating reaction rates based on the properties of the activated complex at the transition state. wikipedia.org

Quasi-Classical Trajectory (QCT) Calculations: These simulations can provide detailed insights into the dynamics of a reaction and the temperature dependence of activation energies. nih.gov

Isodesmic Reactions: This method can be used to improve the accuracy of calculated energy differences by conserving the types of chemical bonds.

While specific computational studies on the activation energy barriers for reactions of this compound are not extensively documented in the literature, general principles of thiazole reactivity can be applied. The electron-withdrawing nature of the bromine atom at the 2-position generally deactivates the ring towards electrophilic attack, while the electron-donating and sterically bulky tert-butyl group at the 5-position directs incoming electrophiles and influences the stability of reaction intermediates. pharmaguideline.com

For instance, in nucleophilic aromatic substitution reactions at the C2 position, the activation energy would be influenced by the ability of the thiazole ring to stabilize the negative charge of the Meisenheimer-like intermediate. The tert-butyl group's electronic contribution would play a significant role in modulating this stability.

The characterization of the transition state involves identifying the unique imaginary frequency corresponding to the motion along the reaction coordinate. This analysis confirms that the located stationary point is indeed a true transition state. libretexts.org The geometric parameters of the transition state, such as bond lengths and angles, provide valuable information about the mechanism of bond formation and cleavage.

Intramolecular Charge Transfer (ICT) Analysis

Intramolecular charge transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule. researchgate.net This phenomenon is of significant interest for the development of molecular probes, sensors, and materials for optoelectronics. Thiazole derivatives are often investigated as components of ICT systems due to the electron-accepting nature of the thiazole ring.

In the context of this compound, the molecule can be considered a push-pull system. The tert-butyl group, through its electron-donating inductive and hyperconjugative effects, acts as the donor moiety. The thiazole ring, particularly with the presence of the electronegative bromine atom, functions as the acceptor.

Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules exhibiting ICT, the HOMO is typically localized on the donor group, while the LUMO is localized on the acceptor group. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in calculating the energies and spatial distributions of these frontier molecular orbitals. mdpi.com

A key characteristic of ICT is the significant difference in the dipole moment between the ground and excited states, leading to a large Stokes shift in the fluorescence spectrum. The extent of charge transfer can be modulated by the electronic nature of the donor and acceptor groups, as well as the polarity of the solvent.

While specific experimental or computational ICT analysis of this compound is limited, studies on analogous thiazole derivatives provide valuable insights. For example, the introduction of strong electron-donating groups on the thiazole ring has been shown to enhance ICT characteristics. nih.gov The interplay between the electron-donating tert-butyl group and the electron-withdrawing bromo substituent in this compound would create a complex electronic environment influencing the ICT process.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Hypothetical Thiazole Derivative Exhibiting ICT (Calculated using DFT)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

Note: This data is illustrative and not specific to this compound.

Steric and Electronic Effects of the tert-Butyl Group on Thiazole Chemistry

The tert-butyl group is a bulky and electron-donating substituent that can significantly influence the reactivity and physical properties of the thiazole ring through a combination of steric and electronic effects.

Influence on Aromaticity and Heterocyclic Ring Strain

The aromaticity of the thiazole ring is a result of the delocalization of π-electrons within the five-membered ring. nih.gov The introduction of a tert-butyl group can influence this aromaticity through its electronic effects. The tert-butyl group is known to be a weak electron-donating group through induction and C-C hyperconjugation. stackexchange.com This electron donation can increase the electron density within the thiazole ring, potentially affecting its aromatic character.

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal subtle changes in the degree of electron delocalization upon substitution. researchgate.net

From a steric perspective, the bulky tert-butyl group can induce strain in the thiazole ring, although this effect is generally considered to be minor in a five-membered ring compared to smaller cyclic systems. The primary steric influence of the tert-butyl group is its ability to hinder the approach of reactants to adjacent positions on the ring, thereby influencing the regioselectivity of chemical reactions. osti.gov DFT calculations can be used to analyze the geometric parameters of the substituted thiazole ring, such as bond lengths and angles, to assess any deviations from planarity or indications of increased ring strain. ijisrt.com

Modulation of Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. researchgate.netsemanticscholar.org This process often leads to a large Stokes shift and dual fluorescence, making ESIPT-capable molecules useful as fluorescent probes and laser dyes.

Computational studies on hydroxylated triphenyl-substituted thiazole derivatives have shown that the presence of tert-butyl groups can facilitate the ESIPT process. researchgate.netsemanticscholar.org The electron-donating nature of the tert-butyl group can stabilize the enol form in the ground state. researchgate.netsemanticscholar.org More significantly, in the excited state, tert-butyl substitution has been found to lead to a barrierless proton transfer and a stronger hydrogen bond upon photoexcitation. semanticscholar.org This is attributed to a reduction in the HOMO-LUMO gap in tert-butyl substituted compounds. semanticscholar.org

In a hypothetical scenario where an ESIPT-capable moiety is attached to the this compound core, the tert-butyl group at the 5-position would be expected to modulate the ESIPT pathway. Its electronic donation would influence the acidity of the proton donor and the basicity of the proton acceptor in the excited state. Furthermore, the steric bulk of the tert-butyl group could influence the conformational dynamics required for the proton transfer to occur. researchgate.net TD-DFT calculations are a powerful tool for mapping the potential energy surfaces of the ground and excited states, thereby elucidating the mechanism and energetics of the ESIPT process. nih.govdntb.gov.ua

Advanced Computational Characterization

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and significant intramolecular charge transfer characteristics often exhibit large NLO responses. Thiazole derivatives have been investigated as potential NLO materials due to the versatility of the thiazole ring in constructing donor-π-acceptor systems. nih.gov

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. Computational chemistry, particularly DFT, provides a reliable method for calculating these properties. mdpi.com

For this compound, the combination of the electron-donating tert-butyl group and the electron-withdrawing bromo substituent, connected through the π-system of the thiazole ring, creates a donor-acceptor framework. This arrangement is conducive to a significant NLO response. The magnitude of the first hyperpolarizability is strongly dependent on the extent of charge transfer, which is influenced by the strength of the donor and acceptor groups and the efficiency of the π-bridge.

Table 2: Illustrative Calculated NLO Properties for a Generic Donor-Acceptor Substituted Thiazole (Calculated using DFT)

| Property | Value |

| Dipole Moment (μ) | 4.5 D |

| Average Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 150 x 10-30 esu |

Note: This data is for illustrative purposes and does not represent calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. irjweb.com This technique is instrumental in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.govdergipark.org.tr The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green areas represent regions with a neutral or near-zero potential. irjweb.com

In the context of this compound and its analogs, MEP analysis reveals key features of their reactivity. For thiazole derivatives, the regions of negative electrostatic potential are typically concentrated around the nitrogen and sulfur heteroatoms of the thiazole ring. nih.gov This accumulation of electron density makes these sites attractive for interactions with electrophiles and potential hydrogen bond donors.

Table 1: Illustrative MEP Surface Characteristics for a Thiazole Analog

| Molecular Region | Predominant Color | Electrostatic Potential (a.u.) | Implied Reactivity |

| Nitrogen Atom | Red | Negative | Electrophilic Attack / H-Bonding |

| Sulfur Atom | Orange/Yellow | Slightly Negative | Electrophilic Attack |

| Ring Hydrogen Atoms | Blue | Positive | Nucleophilic Attack |

| Bromine Atom | Green/Slightly Blue | Near-Zero/Slightly Positive | Complex Interactions |

Note: The values presented are illustrative for a generic thiazole derivative and may vary for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. wikipedia.orgwisc.edu It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of intramolecular charge transfer and delocalization effects. scirp.orgnih.govnih.gov These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For this compound and its analogs, NBO analysis can elucidate the nature of the intramolecular electronic interactions that govern their stability and reactivity. Key interactions often involve the delocalization of lone pair electrons from the nitrogen and sulfur atoms to the antibonding orbitals of adjacent C-C and C-N bonds within the thiazole ring. Additionally, the presence of the bromine atom and the tert-butyl group introduces further electronic interactions that can be analyzed.

The analysis can reveal significant charge delocalization from the lone pairs of the sulfur and nitrogen atoms to the π* antibonding orbitals of the thiazole ring, contributing to its aromatic character and stability. The magnitude of the E(2) values associated with these interactions provides a quantitative measure of their importance. For instance, a larger E(2) value for a donor-acceptor interaction signifies a more significant charge transfer and a greater stabilization of the molecule.

Table 2: Selected NBO Analysis Data for a Representative Thiazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N3 | π* (C2-S1) | ~25.5 | Lone Pair Delocalization |

| LP (1) S1 | σ* (C2-N3) | ~5.8 | Hyperconjugation |

| π (C4-C5) | π* (C2-N3) | ~18.2 | π-electron Delocalization |

| σ (C-H) | σ* (C-C) | ~2.1 | Sigma Bond Interaction |

Note: This data is representative and illustrates the types of interactions observed in thiazole systems. Specific values for this compound would require dedicated computational studies.

Solvent Effects and Continuum Solvation Models in Theoretical Studies

The surrounding solvent environment can significantly influence the electronic structure, geometry, and reactivity of a molecule. researchgate.net In computational studies, the effect of a solvent is often incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM). rsc.orgresearchgate.net These models approximate the solvent as a continuous dielectric medium that surrounds the solute molecule, allowing for the calculation of molecular properties in a more realistic environment than the gas phase. google.comdntb.gov.ua

Theoretical investigations of this compound and its analogs benefit greatly from the inclusion of solvent effects. Properties such as dipole moment, molecular orbital energies, and absorption spectra can be significantly altered by the solvent polarity. For example, an increase in solvent polarity generally leads to a greater stabilization of polar ground states and excited states, which can be reflected in shifts in UV-Vis absorption spectra. rsc.org

Computational studies on thiazole derivatives have shown that the choice of solvent can impact the predicted reactivity and electronic properties. nih.gov For instance, the HOMO-LUMO energy gap, a key indicator of chemical reactivity, can be modulated by the solvent environment. A decrease in the energy gap in a polar solvent would suggest an increase in the reactivity of the molecule. The use of continuum solvation models is therefore essential for obtaining theoretical results that are comparable to experimental data obtained in solution. researchgate.net

Table 3: Theoretical Dipole Moment and HOMO-LUMO Gap of a Thiazole Analog in Different Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 2.15 | 4.85 |

| Dichloromethane | 8.93 | 2.85 | 4.72 |

| Ethanol | 24.55 | 3.10 | 4.65 |

| Water | 78.39 | 3.25 | 4.60 |

Note: The values are illustrative and demonstrate the general trend of solvent effects on the properties of a polar molecule like a thiazole derivative.

Future Research Trajectories in the Chemical Landscape of 2 Bromo 5 Tert Butyl Thiazole

Development of Asymmetric Synthesis and Chiral Derivatization Strategies

The exploration of chirality is a cornerstone of modern drug discovery and materials science. While 2-bromo-5-(tert-butyl)thiazole itself is achiral, its derivatization presents significant opportunities for introducing stereocenters. Asymmetric synthesis is defined as a process that converts an achiral unit into a chiral unit, resulting in an unequal formation of stereoisomers. cram.com Future research is poised to develop methodologies for creating chiral molecules from this scaffold.

Key research objectives in this area include:

Asymmetric Metal Catalysis: Developing transition-metal-catalyzed cross-coupling reactions that employ chiral ligands. These reactions could facilitate the introduction of chiral substituents at the C2 position (by replacing the bromine atom) or at other positions following further functionalization, leading to the formation of enantiomerically enriched products.

Chiral Auxiliaries: Investigating the use of chiral auxiliaries attached to derivatives of the thiazole (B1198619) ring. These auxiliaries would direct subsequent reactions to proceed stereoselectively, after which the auxiliary can be cleaved to yield the desired chiral product.

Organocatalysis: Exploring the use of small organic molecules as catalysts to induce enantioselectivity in reactions involving derivatives of this compound.

Chiral Derivatization Reagents: Designing novel chiral derivatization reagents that can react with functionalized this compound derivatives to form diastereomeric pairs. dntb.gov.ua This would not only enable the synthesis of chiral molecules but also facilitate their separation and analysis using techniques like high-performance liquid chromatography (HPLC). dntb.gov.ua The synthesis of chiral triazole derivatives has demonstrated the feasibility of creating complex chiral heterocyclic compounds. nih.gov

| Strategy | Description | Potential Application | Key Challenge |

|---|---|---|---|

| Asymmetric Cross-Coupling | Using chiral ligands (e.g., chiral phosphines) with palladium or copper catalysts to couple a prochiral nucleophile at the C2 position. | Synthesis of chiral pharmaceuticals, agrochemicals, and ligands. | Achieving high enantioselectivity with the thiazole substrate. |

| Chiral Auxiliary Control | Attaching a removable chiral group to a functionalized thiazole to direct stereoselective transformations. | Creation of complex stereogenic centers on side chains attached to the thiazole core. | Efficient attachment and cleavage of the auxiliary without racemization. |

| Enantioselective Organocatalysis | Employing chiral amines, thioureas, or phosphoric acids to catalyze reactions on thiazole derivatives. | Metal-free synthesis of optically active compounds. | Designing organocatalysts that are effective for thiazole substrates. |

Exploration of Novel Catalytic Reactions and Cascade Processes

The bromine atom at the C2 position of this compound is a synthetic handle ripe for exploitation in a variety of catalytic reactions. While standard cross-coupling reactions are known, future research will likely focus on more sophisticated and efficient transformations.

Novel Cross-Coupling Reactions: Beyond standard Suzuki and Stille reactions, there is potential for exploring newer catalytic systems. researchgate.netresearchgate.net This includes photoredox catalysis for radical-based couplings, nickel-catalyzed reactions for forming challenging C-C and C-heteroatom bonds, and dual-catalytic systems that combine the reactivity of different metals to achieve unique transformations.

C-H Activation: A significant future direction is the development of catalytic methods for the direct functionalization of the C-H bond at the C4 position of the thiazole ring. This would bypass the need for pre-functionalization and offer a more atom-economical route to tri-substituted thiazole derivatives.

Cascade Reactions: Designing multi-step, one-pot reactions, or cascade processes, that utilize the inherent reactivity of the thiazole scaffold is a highly attractive goal. rsc.org A cascade reaction could be initiated by a catalytic transformation at the C2-bromo position, which then triggers a sequence of intramolecular cyclizations or rearrangements to rapidly build molecular complexity. scribd.comresearchgate.net For instance, a coupling reaction could introduce a substituent that subsequently reacts with the thiazole nitrogen or sulfur in a ring-forming process.

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Photoredox/Nickel Dual Catalysis | Combines visible-light photoredox catalysis with nickel catalysis for novel cross-coupling reactions under mild conditions. | Synthesis of complex derivatives by forming C(sp²)-C(sp³) bonds. |

| Palladium-Catalyzed C-H Activation | Direct functionalization of the C4-H bond using a directing group strategy or ligand-enabled catalysis. | Efficient synthesis of 2,4,5-trisubstituted thiazoles. |

| Coupling/Cyclization Cascade | An initial cross-coupling reaction introduces a functional group that undergoes a subsequent intramolecular cyclization. | Rapid construction of fused polycyclic heterocyclic systems containing a thiazole ring. |

Advanced Materials Science Applications Utilizing Thiazole Frameworks

The thiazole ring is an electron-rich heterocyclic system with unique electronic and photophysical properties, making it an excellent building block for advanced materials. nbinno.com Derivatives of this compound can be strategically employed in materials science.

Organic Electronics: Thiazole-containing π-conjugated systems are valuable in organic electronics. nbinno.com Future work could involve polymerizing derivatives of this compound to create conductive polymers for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.com The tert-butyl group can enhance solubility and influence the solid-state packing of these materials, which is crucial for device performance.

Metal-Organic Frameworks (MOFs): Thiazole-based ligands can be used to construct MOFs with interesting properties. mdpi.com By converting the bromo group to a carboxylic acid or other coordinating group, this compound can be transformed into a linker for creating porous, crystalline MOFs. These materials have potential applications in gas storage, separation, and catalysis. Thiazole-based MOFs are also being explored as luminescent sensors. mdpi.comresearchgate.net

Covalent Organic Frameworks (COFs): Similar to MOFs, thiazole units can be incorporated into purely organic, porous COFs. researchgate.net These materials are known for their high thermal stability and permanent porosity, making them suitable for applications in catalysis and energy storage.

| Application Area | Material Type | Role of the Thiazole Derivative | Potential Advantage |

|---|---|---|---|

| Organic Electronics | Conjugated Polymers/Oligomers | As a monomeric building block for the polymer backbone. | Tuning of electronic properties (HOMO/LUMO levels), improved processability due to the tert-butyl group. nbinno.com |

| Sensing and Luminescence | Metal-Organic Frameworks (MOFs) | As a linker (ligand) connecting metal nodes. | Creation of porous structures for selective analyte binding and fluorescent/phosphorescent sensing. mdpi.com |

| Catalysis and Storage | Covalent Organic Frameworks (COFs) | As a structural node in the framework. | High thermal stability and defined porosity for use as catalyst supports or for gas storage. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the adoption of continuous flow and automated technologies. These platforms offer enhanced control over reaction parameters, improved safety, and the ability to rapidly synthesize libraries of compounds.

The synthesis and derivatization of this compound are well-suited for this transition. Researchers have already demonstrated the successful use of automated continuous flow microreactors for the synthesis of other functionalized thiazoles, such as through the Hantzsch thiazole synthesis. nih.gov Future work could focus on developing a continuous flow process for the initial synthesis of this compound itself, followed by in-line derivatization. For example, a flow reactor could be connected to subsequent modules that perform a series of different cross-coupling reactions, purifications, and analyses, allowing for the automated generation of a library of C2-substituted thiazole derivatives for screening purposes. uc.pt This approach would accelerate the discovery of new molecules with desirable properties.

Refined Computational Models for Predicting Complex Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena. For this compound, future research will benefit from the development of more sophisticated and accurate computational models.

Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum chemical methods, it is possible to model reaction mechanisms and predict the activation barriers for various transformations. nih.gov Future models could focus specifically on predicting the regioselectivity of electrophilic aromatic substitution on the thiazole ring or the relative rates of different catalytic cross-coupling reactions at the C2 position. Understanding frontier molecular orbitals (FMOs) is fundamental to comprehending chemical reactivity. nih.gov

Property Prediction: Computational models can predict the electronic, optical, and physical properties of novel derivatives before they are synthesized. For materials science applications, this includes predicting the HOMO/LUMO energy levels, band gaps, and charge transport properties of new thiazole-based polymers. nbinno.com

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govresearchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of these interactions over time, helping to prioritize which compounds to synthesize and test.

By refining these computational tools, researchers can adopt a more "design-first" approach, using computation to guide experimental efforts, thereby saving time and resources while accelerating the pace of discovery.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-5-(tert-butyl)thiazole?

The synthesis typically involves bromination of a pre-functionalized thiazole precursor. For example, bromine can be introduced via electrophilic substitution using reagents like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. A common approach involves reacting 5-(tert-butyl)thiazole with bromine in a chlorinated solvent (e.g., chloroform) at 0–5°C, followed by neutralization with sodium bicarbonate . Yield optimization requires precise stoichiometry and reaction time to avoid over-bromination.

Q. How is the purity and structural integrity of this compound validated?

Analytical methods include:

- HPLC : To assess purity (>98% is typical for research-grade material).

- NMR Spectroscopy : H and C NMR confirm regioselective bromination and tert-butyl group retention. For example, the tert-butyl proton signal appears as a singlet at δ ~1.35 ppm, while the thiazole ring protons resonate between δ 7.0–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 234.9852 for CHBrNS) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of thiazole derivatives?

Regioselectivity is influenced by electronic and steric factors. The tert-butyl group at position 5 directs bromination to position 2 due to its electron-donating and steric effects. However, competing reactions (e.g., di-bromination) can occur if reaction conditions are not tightly controlled. Studies on analogous compounds suggest using low temperatures (0–5°C) and dropwise addition of bromine to minimize side products . Computational modeling (e.g., DFT) can predict reactive sites, aiding reaction design .

Q. How does the tert-butyl substituent influence the compound’s biological activity and stability?

The tert-butyl group enhances:

- Metabolic Stability : Its bulky hydrophobic nature reduces oxidative metabolism, prolonging half-life in biological systems.

- Binding Affinity : In enzyme inhibition assays, tert-butyl-substituted thiazoles show improved binding to hydrophobic pockets (e.g., kinase ATP-binding sites) compared to methyl or halogen analogs .

For example, fluorophenyl-thiazole analogs exhibit IC values of 0.8–2.5 µM against cancer cell lines, while tert-butyl derivatives may show similar potency but greater selectivity .

Q. What crystallographic techniques are used to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXTL or APEX2 software is standard. Key parameters include:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : SHELXL-2018/3 refines anisotropic displacement parameters.

- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1054321) .

The tert-butyl group’s disorder in the crystal lattice may require multi-component modeling .

Q. How do substitution patterns on the thiazole ring affect reactivity in cross-coupling reactions?

The bromine at position 2 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh) or XPhos Pd G3 for aryl boronic acids.

- Solvent Optimization : DMF or THF at 80–100°C.

The tert-butyl group at position 5 sterically hinders coupling at adjacent positions, directing reactions to position 2 exclusively. Yields range from 60–85% depending on the coupling partner .

Methodological Challenges and Contradictions

Q. Why do some studies report conflicting bioactivity data for brominated thiazoles?

Discrepancies arise from:

- Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times.

- Substituent Effects : Fluorophenyl analogs (e.g., in ) show higher cytotoxicity than bromo derivatives, but tert-butyl groups may improve pharmacokinetics .

- Purity : Impurities <95% (e.g., residual solvents) can skew IC measurements .

Q. How can researchers address low solubility of this compound in aqueous assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Strategies : Introduce hydrophilic groups (e.g., phosphate esters) via post-synthetic modification .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.